Cas no 71406-76-3 (2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine)

2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine
- 4-Pyrimidinamine, 2-chloro-N-(2-phenoxyethyl)-
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- インチ: 1S/C12H12ClN3O/c13-12-15-7-6-11(16-12)14-8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15,16)
- InChIKey: OHPZYBNBMVCSTA-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CC(NCCOC2=CC=CC=C2)=N1
じっけんとくせい
- 密度みつど: 1.299±0.06 g/cm3(Predicted)
- ふってん: 475.1±25.0 °C(Predicted)
- 酸性度係数(pKa): 2.61±0.10(Predicted)
2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C198036-1g |
2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 1g |
$ 680.00 | 2022-04-01 | ||
Life Chemicals | F1908-2566-0.25g |
2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | C198036-500mg |
2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 500mg |
$ 435.00 | 2022-04-01 | ||
Life Chemicals | F1908-2566-0.5g |
2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | C198036-100mg |
2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F1908-2566-2.5g |
2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-2566-1g |
2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-2566-5g |
2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-2566-10g |
2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |
71406-76-3 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine 関連文献
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amineに関する追加情報
Professional Introduction to 2-Chloro-N-(2-phenoxyethyl)pyrimidin-4-amine (CAS No. 71406-76-3)
2-Chloro-N-(2-phenoxyethyl)pyrimidin-4-amine is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and medicinal research. With a CAS number of 71406-76-3, this pyrimidine derivative has garnered attention due to its structural uniqueness and potential therapeutic benefits. This introduction delves into the compound's chemical properties, synthesis methods, and recent advancements in its application across various biomedical domains.
The molecular structure of 2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine consists of a pyrimidine core substituted with a chloro group at the 2-position and an N-(2-phenoxyethyl)amino group at the 4-position. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex pharmacophores. The presence of both electron-withdrawing and electron-donating groups enhances its interaction with biological targets, facilitating its role in drug design.
In terms of synthesis, 2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine can be prepared through multi-step organic reactions involving nucleophilic substitution and condensation processes. The chloro group on the pyrimidine ring allows for further functionalization, enabling the attachment of various pharmacologically active moieties. Recent studies have explored catalytic methods to improve yield and purity, aligning with green chemistry principles to minimize waste and energy consumption.
One of the most compelling aspects of 2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine is its potential in oncology research. Pyrimidine derivatives are well-documented for their role in inhibiting kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that analogs of this compound exhibit inhibitory effects on tyrosine kinases, which are pivotal in signal transduction pathways aberrant in tumor growth. The N-(2-phenoxyethyl) side chain enhances solubility and bioavailability, crucial factors for effective drug delivery.
Moreover, the phenoxyethyl moiety in 2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine has been investigated for its ability to modulate neurotransmitter receptors. Research indicates that this structural feature can interact with serotonin and dopamine receptors, offering potential applications in treating neurological disorders such as depression and Parkinson's disease. The chloro group further contributes to binding affinity by participating in hydrogen bonding and dipole interactions with target proteins.
The compound's versatility extends to antiviral and anti-inflammatory applications. Emerging research suggests that derivatives of 2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine can interfere with viral polymerase enzymes by mimicking natural nucleobases. This mechanism presents a novel approach to combating RNA viruses, including those responsible for influenza and COVID-19. Additionally, its anti-inflammatory properties have been observed in studies targeting cytokine production pathways, showcasing its therapeutic potential beyond oncology.
In conclusion, 2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine (CAS No. 71406-76-3) stands as a cornerstone in modern medicinal chemistry due to its multifaceted applications. Its unique structural attributes enable diverse functionalization, making it indispensable in developing next-generation therapeutics. As research progresses, the compound continues to reveal new avenues for treating complex diseases, solidifying its importance in pharmaceutical innovation.
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